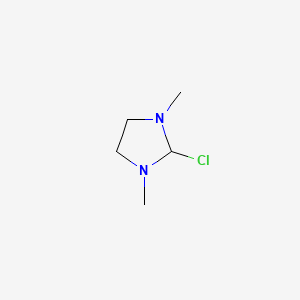

2-Chloro-1,3-dimethylimidazolidine

Description

Historical Trajectory and Genesis as a Reagent

The genesis of 2-Chloro-1,3-dimethylimidazolidine as a reagent can be traced back to early investigations into chloroamidinium salts. cmu.edu While these salts had been known, their potential as dehydrating agents in organic synthesis was not extensively explored until later. cmu.edu The first reported application of DMC as a condensation reagent appeared in 1972, where it was used in the amidation of penicillanic acid. cmu.edu However, it was the systematic studies by researchers like Isobe and Ishikawa that brought its versatility to the forefront, highlighting its advantages over reagents like dicyclohexylcarbodiimide (B1669883) (DCC). cmu.educmu.edu

DMC is synthesized from 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), a cyclic urea (B33335), through chlorination. cmu.edunih.gov Initially, phosgene (B1210022) was used for this conversion, but safer and more convenient methods employing reagents like trichloromethylchloroformate (diphosgene) or oxalyl chloride were later developed. cmu.edu This straightforward synthesis from an inexpensive starting material contributes to its appeal. cmu.edu

Foundational Role in Dehydration and Condensation Processes

The primary function of this compound in organic synthesis is as a powerful dehydrating agent, effectively removing a molecule of water to facilitate the formation of new chemical bonds. cmu.eduwikipedia.org This process is central to a wide array of condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water. wikipedia.org

DMC has proven to be highly effective in intermolecular condensation reactions between carboxylic acids and various nucleophiles that possess an active hydrogen atom. cmu.edu These reactions typically proceed under nearly neutral conditions, which is a significant advantage in synthesizing sensitive molecules. cmu.edu The process involves the activation of the carboxylic acid by DMC, making it susceptible to nucleophilic attack. The byproduct of this reaction is 1,3-dimethyl-2-imidazolidinone (DMI), which is easily removed by washing with water, simplifying product purification. cmu.edu This is a notable improvement over reagents like DCC, which produce the often difficult-to-remove dicyclohexylurea. cmu.edu

The applications of DMC in dehydration and condensation extend to the synthesis of various functional groups and heterocyclic systems. It has been successfully employed in:

Acylation: The formation of amides and esters from carboxylic acids and amines or alcohols, respectively. cmu.edu

Heterocycle Construction: The synthesis of various ring systems, including sydnones and azetidin-2-ones (β-lactams), through intramolecular or intermolecular cyclodehydration reactions. cmu.edu

Conceptual Framework of Chloroamidinium Salts in Activation Chemistry

Chloroamidinium salts, the class of compounds to which DMC belongs, function as potent electrophilic activating agents. The key to their reactivity lies in the positively charged, delocalized system of the amidinium ion and the presence of a good leaving group, the chloride ion.

In the context of activating a carboxylic acid, the reaction mechanism involves the initial attack of the carboxylate oxygen onto the electrophilic carbon of the chloroamidinium salt. This results in the formation of a highly reactive O-acylisourea-type intermediate. The chloride ion is displaced in this step. This intermediate is then susceptible to nucleophilic attack by another species, such as an amine or an alcohol. The nucleophile adds to the activated carbonyl group, leading to the formation of the desired product (e.g., an amide or ester) and the release of the urea byproduct, in this case, 1,3-dimethyl-2-imidazolidinone (DMI). cmu.edu This general mechanism of addition-elimination is a fundamental concept in organic reaction mechanisms. youtube.commasterorganicchemistry.com

The effectiveness of chloroamidinium salts like DMC is attributed to the high reactivity of the intermediate formed and the thermodynamic stability of the resulting urea byproduct. cmu.edu This framework allows for the efficient formation of new bonds under mild conditions.

Overview of Research Paradigms and Key Discoveries

Research into this compound has expanded its applications far beyond simple amide and ester formations. Key discoveries have demonstrated its utility in more complex synthetic transformations.

One significant area of research has been its application in glycosylation reactions . Judeh and colleagues introduced DMC as a chlorinating reagent for the synthesis of glycosyl chlorides from unprotected sugars. researchgate.net This provided a rapid and high-yielding method for producing these important intermediates for carbohydrate synthesis. researchgate.net Further studies have shown that DMC can mediate the synthesis of β-glycosyl azides directly in water from unprotected sugars, showcasing its utility in "protecting-group-free" synthesis. researchgate.net

Another important discovery was the use of DMC in the construction of various heterocyclic compounds . Research by Isobe and Ishikawa demonstrated its effectiveness in synthesizing sydnones from N-nitroso-α-amino acids and β-lactams from carboxylic acids and imines. cmu.edu They also showed that in combination with dimethyl sulfoxide (B87167) (DMSO), DMC can facilitate the self-condensation of thioamides to form 1,2,4-thiadiazoles in excellent yields. cmu.edu

The versatility of DMC is further highlighted by its comparison with related reagents. For instance, in sydnone (B8496669) synthesis, DMC and its hexafluorophosphate (B91526) derivative (CIP) gave excellent yields, while the bromo analogues were less effective due to their instability. cmu.edu

The physicochemical properties of DMC have also been a subject of study. It is a colorless, odorless crystalline solid that is stable at room temperature for over a year when kept dry. cmu.edusigmaaldrich.com It is, however, sensitive to moisture, decomposing to DMI and hydrochloric acid. cmu.edu Its solubility in various organic solvents has been tabulated, providing practical information for its use in different reaction systems. cmu.edu

Structure

3D Structure

Properties

Molecular Formula |

C5H11ClN2 |

|---|---|

Molecular Weight |

134.61 g/mol |

IUPAC Name |

2-chloro-1,3-dimethylimidazolidine |

InChI |

InChI=1S/C5H11ClN2/c1-7-3-4-8(2)5(7)6/h5H,3-4H2,1-2H3 |

InChI Key |

QKLHCAXBFMBYPX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(C1Cl)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 1,3 Dimethylimidazolidine and Analogs

Routes from 1,3-Dimethyl-2-imidazolidinone (B1670677) Precursors

The most prevalent and direct method for synthesizing 2-Chloro-1,3-dimethylimidazolidinium chloride begins with the cyclic urea (B33335), 1,3-Dimethyl-2-imidazolidinone (DMI). This approach leverages the reactivity of the carbonyl group within the DMI ring.

The conversion of 1,3-Dimethyl-2-imidazolidinone (DMI) to 2-Chloro-1,3-dimethylimidazolidinium chloride (DMC) is achieved through the use of several powerful chlorinating agents. The original synthesis utilized phosgene (B1210022) for this transformation. cmu.edu However, due to the hazardous nature of phosgene, alternative reagents have been successfully employed.

Notable chlorinating agents include:

Oxalyl chloride : This reagent provides an effective means of chlorination. In one procedure, DMI is dissolved in anhydrous benzene (B151609) and refluxed with oxalyl chloride to produce DMC in a 70.1% yield.

Trichloromethylchloroformate (Diphosgene) : As a safer alternative to phosgene, diphosgene is also used to prepare DMC from DMI. cmu.edu

Phthaloyl chloride : Another documented method involves heating DMI with phthaloyl chloride, which, after cooling and precipitation with 1,4-dioxane (B91453), yields DMC.

These reactions transform the C2 carbonyl group of DMI into the reactive chloroamidinium moiety of DMC. The product, DMC, is a colorless, crystalline solid. cmu.edu Although stable when kept desiccated, it is hygroscopic and decomposes in the presence of moisture back to DMI and hydrochloric acid. cmu.edu

| Chlorinating Agent | Solvent | Conditions | Yield |

|---|---|---|---|

| Oxalyl chloride | Benzene | Reflux, 5 hours | 70.1% |

| Phosgene | Not specified | Not specified | Originally used |

| Trichloromethylchloroformate (Diphosgene) | Not specified | Alternative to phosgene | Not specified |

| Phthaloyl chloride | None | 140°C, 5 hours | 53% |

Optimization of DMC synthesis focuses on improving yield, safety, and ease of handling. The shift from phosgene to agents like oxalyl chloride and diphosgene represents a significant optimization in terms of laboratory safety. cmu.edu Further optimization can be seen in the purification steps. For instance, after synthesis with oxalyl chloride, the product can be isolated by simple filtration. When using phthaloyl chloride, the addition of a solvent like 1,4-dioxane induces precipitation, facilitating the separation of the crystalline product. The stability of DMC is a key consideration; it must be handled in a moisture-free environment to prevent decomposition. cmu.edu

Alternative Synthetic Pathways to the Imidazolidine (B613845) Core

The imidazolidine core of the precursor DMI is typically formed via a condensation reaction. The industrial synthesis involves reacting N,N'-dimethylethylenediamine with a carbonyl source like phosgene. fishersci.com This process is often conducted in an aqueous medium, with the pH controlled between 3.0 and 10.0 to achieve high yields, which can exceed 90%. fishersci.com

A more general and historical approach to the imidazolidine ring involves the condensation of an N,N′-disubstituted ethylenediamine (B42938) with an aldehyde. This reaction, which forms the five-membered ring by creating a C2-substituted imidazolidine, is highly effective with formaldehyde (B43269) and can proceed even without a solvent. Other aldehydes, such as butyraldehyde (B50154) and benzaldehyde, can also be used, often requiring heating to facilitate the reaction and remove the water byproduct.

Direct functionalization at the C2 position of a pre-formed 1,3-dimethylimidazolidine (B15366825) ring is less common than building the ring with the desired C2 substituent. However, advanced strategies have been developed. One such method involves the reductive lithiation of 2-aryl-substituted 1,3-dimethylimidazolidines. researchgate.net

In this approach, a compound such as 1,3-dimethyl-2-phenylimidazolidine (B8699168) undergoes a naphthalene-catalyzed lithiation. This process cleaves the benzylic carbon-nitrogen bond at the C2 position, generating an intermediate dianion. This reactive intermediate can then be treated with various electrophiles, effectively introducing a new functional group at the C2 position. researchgate.net This strategy provides a pathway to C2-functionalized imidazolidines that does not rely on the chlorination of DMI.

Derivatization Strategies for Imidazolidine-Based Reagents

The utility of 2-Chloro-1,3-dimethylimidazolidinium chloride lies in its reactivity, which allows for a variety of derivatizations. The chloro group at the C2 position serves as an excellent leaving group, enabling substitution reactions and its use as an activating agent.

Key derivatization strategies include:

Anion Exchange : The chloride anion in DMC can be readily exchanged. For example, treating an aqueous solution of DMC with ammonium (B1175870) hexafluorophosphate (B91526) or potassium hexafluorophosphate yields the corresponding 2-Chloro-1,3-dimethylimidazolinium (B12748532) hexafluorophosphate (CIP). cmu.educhemicalbook.com This salt is often preferred in some applications due to its non-hygroscopic nature. chemicalbook.com

Synthesis of Azides : DMC reacts with sodium azide (B81097) to produce 2-azido-1,3-dimethylimidazolinium chloride (ADMC). cmu.edu This azide derivative is an efficient diazo-transfer reagent. cmu.edu

Dehydrative Cyclizations : DMC is a powerful dehydrating agent, comparable to dicyclohexylcarbodiimide (B1669883) (DCC), and is used to construct various heterocyclic rings. cmu.educmu.edu It facilitates the cyclodehydration of N-substituted N-nitroso-α-amino acids to form sydnones and can be used to synthesize azetidin-2-ones (β-lactams) from carboxylic acids and imines. cmu.edu Furthermore, it promotes the self-condensation of thioamides to yield 1,2,4-thiadiazoles and the reaction of acylhydrazines to form 1,3,4-oxadiazoles. cmu.edu

Glycosylation : In carbohydrate chemistry, DMC is used for the mild and rapid synthesis of α-glycosyl chlorides from the corresponding hemiacetals. This reaction is notable for its high yield and excellent α-selectivity.

| Reactant | Resulting Product/Use | Reaction Type |

|---|---|---|

| Potassium hexafluorophosphate | 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate (CIP) | Anion Exchange |

| Sodium azide | 2-Azido-1,3-dimethylimidazolinium chloride (ADMC) | Nucleophilic Substitution |

| Carboxylic acids, imines | Azetidin-2-ones (β-lactams) | Dehydrative Cyclization |

| Thioamides | 1,2,4-Thiadiazoles | Dehydrative Cyclization |

| Reducing sugars (hemiacetals) | α-Glycosyl chlorides | Chlorination/Activation |

Synthesis of Substituted N-Acylimidazolidine Intermediates

Substituted N-acylimidazolidine intermediates are valuable precursors in the synthesis of more complex molecules. Their preparation often involves the acylation of a pre-existing imidazolidine ring.

One of the foundational methods for the synthesis of the related and widely used dehydrating agent, 2-chloro-1,3-dimethylimidazolidinium chloride (DMC), starts from 1,3-dimethyl-2-imidazolidinone (DMI). The chlorination of DMI can be achieved using reagents like phosgene, diphosgene (trichloromethylchloroformate), or oxalyl chloride. cmu.edu This process yields the stable crystalline solid, 2-chloro-1,3-dimethylimidazolidinium chloride, which is handled as a salt. cmu.eduechemi.com

While direct N-acylation of 2-chloro-1,3-dimethylimidazolidine itself is not a common topic, the resulting N-acylimidazolidine structures are implicated as intermediates in various transformations. For instance, the activation of carboxylic acids by DMC proceeds through an intermediate that is structurally equivalent to an N-acylimidazolidine derivative, which then readily reacts with nucleophiles.

Further research has explored the synthesis of various substituted imidazolidines. For example, the condensation of N,N'-disubstituted ethylenediamines with aldehydes is a classical and effective method for creating 1,3-disubstituted imidazolidines. nih.gov The yields for these reactions can be quite high, depending on the nature of the substituents and the aldehyde used.

| N,N'-Disubstituted Ethylenediamine | Aldehyde | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| N,N'-Dimethylethylenediamine | Thiophene-2-carboxaldehyde | Benzene | Reflux, 5 hours | 70-81 | rsc.org |

| N,N'-Dimethylethylenediamine | Furan-2-carboxaldehyde | Benzene | Reflux, 5 hours | 70-81 | rsc.org |

| N,N'-Dimethylethylenediamine | 1-Methylpyrrole-2-carboxaldehyde | Benzene | Reflux, 5 hours | 70-81 | rsc.org |

| N,N'-Disubstituted ethylenediamines | Formaldehyde (37% aq.) | Ethanol | Reflux, 1.5 hours | 70-90 | rsc.org |

Exploration of Chiral Imidazolidine Scaffolds

The development of synthetic routes to chiral imidazolidine scaffolds is an area of intense research, driven by their utility as chiral ligands and catalysts in asymmetric synthesis. beilstein-journals.org These methodologies often aim for high diastereo- and enantioselectivity.

A notable approach involves the condensation of chiral diamines with aldehydes. For instance, Arai and coworkers reported the synthesis of chiral imidazolidine-pyridines by reacting chiral diamines with aldehydes in a mixture of dichloromethane (B109758) and acetic acid. nih.gov This method provides the desired products in moderate to good yields and with high diastereoselectivities. nih.gov

Another powerful strategy is the use of catalytic asymmetric reactions. A chiral Brønsted acid has been employed as a catalyst for the 1,3-dipolar cycloaddition of aldehydes, amino esters, and anilines to produce chiral imidazolidines in high yields and with excellent stereoselectivity. nih.govrsc.org This reaction proceeds through a chiral dipole intermediate generated from the aldehyde and amino ester in the presence of the catalyst. nih.govrsc.org

Palladium-catalyzed asymmetric [3+2] annulation reactions have also been successfully applied. The reaction between racemic 5-vinyloxazolidinones and N-sulfonyl imines, catalyzed by a palladium complex with a chiral ammonium-phosphine hybrid ligand, affords imidazolidines bearing α-amino quaternary stereocenters in high yields and with outstanding diastereo- and enantioselectivities. rsc.org

| Reaction Type | Catalyst/Reagent | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Condensation | CH₂Cl₂/HOAc | Chiral diamines and aldehydes | 43-86 | High | - | nih.gov |

| 1,3-Dipolar Cycloaddition | Chiral Brønsted acid | Aldehydes, amino esters, anilines | 63-99 | up to 91:9 | up to 98 | nih.govrsc.org |

| [3+2] Annulation | Palladium complex with chiral ligand | 5-Vinyloxazolidinones and N-sulfonyl imines | 80-99 | Excellent | Excellent | rsc.org |

| Asymmetric Henry Reaction | Copper(II) complexes of chiral imidazolidin-4-one (B167674) ligands | Aromatic aldehydes and nitromethane | - | - | up to 97 | beilstein-journals.org |

The synthesis of chiral ligands based on imidazolidin-4-one derivatives has also been explored. beilstein-journals.orgbeilstein-archives.org Copper(II) complexes of these ligands have proven to be effective catalysts in asymmetric Henry reactions, yielding nitroaldols with very high enantioselectivity. beilstein-journals.org The stereochemical outcome of these reactions is dependent on the relative configuration of the ligand used. beilstein-journals.org

Mechanistic Elucidation of 2 Chloro 1,3 Dimethylimidazolidine Mediated Reactions

Nucleophilic Activation of Carboxylic Acids

The primary role of 2-chloro-1,3-dimethylimidazolidinium chloride in these reactions is the activation of carboxylic acids towards nucleophilic attack. This activation is a crucial first step in processes such as amide and ester bond formation.

The reaction is initiated by the attack of the carboxylate on the electrophilic carbon of the 2-chloro-1,3-dimethylimidazolidinium cation. This results in the formation of a highly reactive intermediate known as an acyl imidazolinium salt. This intermediate is essentially an activated form of the carboxylic acid, primed for subsequent reaction with a nucleophile. The formation of this salt significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles.

The effectiveness of 2-chloro-1,3-dimethylimidazolidinium chloride as a coupling reagent is largely dependent on the nature of the leaving group and the counterion. The imidazolidinone moiety, once the acyl group is transferred, is an excellent leaving group. Its stability contributes to the thermodynamic driving force of the reaction.

The counterion, typically chloride, can also influence the reaction. In some cases, the hexafluorophosphate (B91526) salt (CIP) is used. cmu.eduresearchgate.net The non-hygroscopic nature and stability of CIP can be advantageous in certain applications. cmu.edu The choice of counterion can affect the solubility and reactivity of the activating agent.

Reaction Pathways for Amide and Ester Bond Formation

Once the acyl imidazolinium salt is formed, it can react with various nucleophiles to form stable products like amides and esters.

In the presence of a nucleophile, such as an amine or an alcohol, the activated carboxylic acid readily undergoes intermolecular condensation. cmu.edu The nucleophile attacks the carbonyl carbon of the acyl imidazolinium salt, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and departure of the 1,3-dimethyl-2-imidazolidinone (B1670677) leaving group yields the final amide or ester product. youtube.comlibretexts.orglibretexts.org These reactions are typically carried out in a halogenated solvent like dichloromethane (B109758) in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the generated acid. cmu.edu

A general procedure involves treating a mixture of the carboxylic acid, the nucleophile, and 2-chloro-1,3-dimethylimidazolidinium chloride with a base at room temperature. cmu.edu The reaction progress can be monitored, and upon completion, the product is isolated through standard workup procedures. cmu.edu

The following table summarizes the yields of various amides and esters prepared using this methodology.

| Carboxylic Acid | Nucleophile | Product | Yield (%) |

| Benzoic acid | Aniline | N-Phenylbenzamide | 95 |

| Acetic acid | Benzylamine | N-Benzylacetamide | 92 |

| Phenylacetic acid | Ethanol | Ethyl phenylacetate | 88 |

| Cinnamic acid | Methanol | Methyl cinnamate | 90 |

Data compiled from studies on the application of DMC in acylation reactions. cmu.edu

2-Chloro-1,3-dimethylimidazolidinium chloride is also a highly effective reagent for promoting intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. cmu.edu This includes the synthesis of lactones (intramolecular esters) and lactams (intramolecular amides).

For instance, the cyclodehydration of N-substituted N-nitroso-α-amino acids using DMC affords sydnones in excellent yields. cmu.edu Similarly, β-lactams can be synthesized from carboxylic acids and imines. cmu.edu The reagent has also been employed in the construction of a variety of other heterocyclic systems, including oxadiazoles (B1248032) and benzoxazinones, through intramolecular dehydration pathways. cmu.edunih.gov

The mechanism for these intramolecular reactions follows a similar path to the intermolecular counterpart. The carboxylic acid is first activated by DMC to form the acyl imidazolinium salt. The intramolecular nucleophile then attacks the activated carbonyl, leading to cyclization and the formation of the heterocyclic ring.

The table below showcases the application of DMC in the synthesis of various heterocyclic compounds through intramolecular cyclization.

| Starting Material | Product | Yield (%) |

| N-Nitroso-N-phenylglycine | 3-Phenylsydnone | 98 |

| Phenoxyacetic acid and Benzalaniline | 3-Phenoxy-1,4-diphenylazetidin-2-one | 85 |

| 1,2-Dibenzoylhydrazine | 2,5-Diphenyl-1,3,4-oxadiazole | 96 |

| N-Benzoylanthranilic acid | 2-Phenyl-3,1-benzoxazin-4-one | 94 |

Data from research on the construction of heterocycles using DMC-mediated dehydration. cmu.edu

Kinetic and Thermodynamic Profiling of Catalytic Cycles

While 2-Chloro-1,3-dimethylimidazolidine (DMC) is typically used as a stoichiometric reagent rather than a catalyst, the principles of kinetic and thermodynamic analysis are essential to understanding the efficiency and feasibility of the reactions it mediates. cmu.edu These reactions, such as amidations and esterifications, proceed through a series of steps that can be conceptually analyzed as a cycle, even if the reagent is consumed.

| Reaction Step | Kinetic Parameter | Thermodynamic Parameter | Significance |

| Carboxylic Acid Activation | Rate constant (k₁) | Activation Energy (Ea₁), ΔG‡₁ | Determines the speed of formation of the reactive intermediate. |

| Nucleophilic Attack | Rate constant (k₂) | Activation Energy (Ea₂), ΔG‡₂ | Often the rate-determining step, influencing overall reaction time. |

| Product Formation | Equilibrium constant (Keq) | Gibbs Free Energy (ΔG), Enthalpy (ΔH), Entropy (ΔS) | Dictates the yield and spontaneity of the overall reaction. |

This table presents a conceptual framework for the kinetic and thermodynamic parameters that would be investigated in a detailed study of a DMC-mediated reaction. Specific values are not yet available in the public literature.

Computational Chemistry in Mechanistic Investigations

Computational chemistry, particularly through the application of quantum mechanical methods, offers a powerful lens through which to view the intricate details of reaction mechanisms involving this compound. These theoretical approaches can provide information on transient species, such as transition states, and map out the energetic landscape of a reaction, complementing experimental findings.

Density Functional Theory (DFT) Studies on Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules, including the high-energy transition states that connect reactants to products. For a DMC-mediated reaction, DFT calculations can be employed to model the geometry of the transition state for the key steps, such as the nucleophilic attack of an amine on the acyloxy-amidinium intermediate.

These calculations would reveal crucial information about the bond-breaking and bond-forming processes occurring at the transition state. For instance, the calculated bond lengths and angles can indicate the degree to which the new amide bond is formed and the leaving group (the amidinium moiety) has departed. The calculated vibrational frequencies can confirm that the optimized structure is indeed a true transition state (characterized by a single imaginary frequency corresponding to the reaction coordinate) and can also be used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the activation energy.

| Transition State Property | Information Gained from DFT Calculations |

| Geometry (Bond Lengths/Angles) | Degree of bond formation and cleavage. |

| Vibrational Frequencies | Confirmation of transition state and calculation of ZPVE. |

| Electronic Energy | Determination of the electronic activation barrier. |

This table outlines the types of information that can be obtained from DFT studies on the transition states of DMC-mediated reactions. Specific computational results are not yet publicly documented.

Energy Landscape Analysis of Reaction Intermediates

By calculating the energies of the reactants, intermediates, transition states, and products, an energy landscape or potential energy surface (PES) for the entire reaction can be constructed. This provides a comprehensive view of the reaction mechanism, illustrating the relative stabilities of all species involved and the energy barriers between them.

For a DMC-mediated amidation, the energy landscape would likely show an initial energy input required to form the acyloxy-amidinium intermediate. This would be followed by a lower energy barrier for the nucleophilic attack of the amine, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate to form the final amide product and the DMI byproduct would be energetically favorable. The analysis of this landscape allows for a direct comparison of different possible mechanistic pathways, helping to identify the most likely route the reaction will take.

Solvent Effects and Reaction Environment Modeling

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which can be effective for modeling bulk electrostatic effects.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which can be critical in stabilizing or destabilizing reactants, intermediates, and transition states. For DMC-mediated reactions, where charged intermediates are formed, the polarity of the solvent is expected to play a significant role. Modeling the reaction in different solvents can help to explain experimental observations of solvent-dependent reactivity and can guide the selection of the optimal solvent for a particular transformation. For instance, a polar aprotic solvent might be expected to stabilize the charged intermediates, thereby accelerating the reaction.

This compound: A Versatile Reagent in Modern Organic Chemistry

This compound, a notable chloroamidinium salt, has emerged as a significant tool in the field of complex organic synthesis. biosynth.com Often referred to as DMC, this compound and its hexafluorophosphate counterpart (CIP) are recognized for their efficacy as coupling and dehydrating agents, rivaling and in some cases surpassing traditional reagents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netcmu.edu Their utility spans from the creation of amide and ester bonds to the construction of complex heterocyclic systems, underscoring their importance in the synthesis of pharmaceuticals and other intricate organic molecules. biosynth.comcmu.edu

Applications of 2 Chloro 1,3 Dimethylimidazolidine in Complex Organic Synthesis

Heterocycle Construction and Ring-Closing Reactions

DMC has proven to be a valuable tool for the construction of various heterocyclic compounds through dehydration reactions. cmu.edu Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are significant structural motifs in many biologically active molecules and functional materials. wikipedia.org

Synthesis of 1,6-Anhydro Sugars

A notable application of DMC is the direct, one-step synthesis of 1,6-anhydro sugars from unprotected glycopyranoses. researchgate.net This method is advantageous as it proceeds smoothly under mild conditions in aqueous media, eliminating the need for protecting groups. The reaction involves the treatment of an unprotected sugar with DMC, which selectively activates the anomeric hydroxyl group. researchgate.net This leads to the formation of a reactive intermediate that undergoes intramolecular cyclization to yield the 1,6-anhydro sugar. chimia.ch This process is efficient for a variety of monosaccharides and even oligosaccharides.

The proposed mechanism involves the nucleophilic attack of the sugar's anomeric hydroxyl group on DMC, forming an intermediate. Subsequent intramolecular attack by the C6 hydroxyl group on the anomeric carbon results in the formation of the 1,6-anhydro bridge.

Table 1: Synthesis of 1,6-Anhydro Sugars using DMC

| Starting Material (Glycopyranose) | Product (1,6-Anhydro Sugar) | Yield (%) |

| D-Glucose | 1,6-Anhydro-β-D-glucopyranose | 95 |

| D-Mannose | 1,6-Anhydro-β-D-mannopyranose | 92 |

| D-Galactose | 1,6-Anhydro-β-D-galactopyranose | 88 |

| Maltose | 1,6-Anhydro-β-maltose | 90 |

| Cellobiose | 1,6-Anhydro-β-cellobiose | 85 |

This table presents a selection of 1,6-anhydro sugars synthesized from their corresponding unprotected glycopyranoses using 2-chloro-1,3-dimethylimidazolidinium chloride (DMC) as a dehydrating agent. The yields demonstrate the high efficiency of this one-step process under mild, aqueous conditions. Data sourced from .

Formation of Other Nitrogen-Containing Heterocycles

DMC is also instrumental in the synthesis of a variety of other nitrogen-containing heterocycles. cmu.edukit.edu Its ability to facilitate dehydration reactions makes it suitable for constructing ring systems such as sydnones, azetidin-2-ones, and 1,3,4-oxadiazoles. cmu.edu For instance, the cyclodehydration of N-substituted N-nitroso-α-amino acids to form sydnones proceeds in excellent yields with DMC. cmu.edu Similarly, β-lactams (azetidin-2-ones) can be prepared from carboxylic acids and imines in the presence of DMC and a base. cmu.edu

The synthesis of 1,3,4-oxadiazoles, another important class of heterocycles, can be achieved through the cyclization of 1,2-diacylhydrazines using DMC as the dehydrating agent. cmu.edu

Selective Functional Group Transformations

Beyond heterocycle synthesis, DMC is a valuable reagent for various selective functional group transformations. cmu.edu

Conversion of Carboxylic Acids to Acid Chlorides

DMC facilitates the conversion of carboxylic acids into acid chlorides under mild conditions. cmu.edu This transformation is fundamental in organic synthesis, as acid chlorides are highly reactive intermediates for the preparation of esters, amides, and other acyl derivatives. commonorganicchemistry.comlibretexts.orgyoutube.comscribd.com The reaction typically proceeds by activating the carboxylic acid with DMC, followed by nucleophilic attack of the chloride ion. cmu.edu This method offers an alternative to harsher reagents like thionyl chloride or oxalyl chloride. commonorganicchemistry.comlibretexts.orgyoutube.com

Synthesis of Thiocarbonyl and Selenocarbonyl Derivatives

DMC can be employed in the synthesis of thiocarbonyl and selenocarbonyl compounds. For instance, 1,3-oxazolidine-2-thiones can be prepared from β-amino alcohols and carbon disulfide in the presence of DMC. cmu.edu The synthesis of selenocarbonyl derivatives, such as 2-imino-1,3-selenazolidine derivatives, has also been reported, highlighting the versatility of DMC in incorporating heavier chalcogens into organic molecules. researchgate.net

Contributions to Total Synthesis of Natural Products

The utility of 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP), a derivative of DMC, has been demonstrated in the total synthesis of complex natural products. researchgate.net Natural product synthesis often involves intricate steps requiring mild and selective reagents. rsc.orgnih.gov

For example, CIP has been effectively used as a coupling reagent in the synthesis of peptaibols like alamethicin F-30. researchgate.net It has also been instrumental in the convergent synthesis of dolastatin 15, a cytostatic depsipeptide, where it facilitated the crucial condensation of two complex fragments. researchgate.net Furthermore, CIP played a key role in the synthesis of the key intermediate for (-)-mirabazole C, a tris-thiazoline-containing natural product, by enabling the efficient coupling of α,α-dialkyl amino acids. researchgate.net Another significant application was in the total synthesis of thiangazole, a tris-thiazoline-oxazole metabolite, where CIP-mediated activation was a key step in constructing the linear tetrapeptide amide intermediate. researchgate.net

Key Coupling Steps in Complex Molecular Architecture

The construction of complex molecules relies on the efficient and selective formation of key chemical bonds. 2-Chloro-1,3-dimethylimidazolidinium chloride facilitates several critical coupling reactions, including macrolactonization, heterocycle synthesis, and glycosylation, which are fundamental to building elaborate organic structures.

One of the most powerful applications of DMC is in macrolactonization , the intramolecular esterification of a hydroxy-carboxylic acid (a seco-acid) to form a large cyclic ester. This reaction is a cornerstone in the total synthesis of many macrolide natural products. A prominent example is found in the total synthesis of the antiviral glycolipid Cycloviracin B1. nih.govnih.gov Researchers employed DMC as the activating agent to promote a highly efficient template-directed macrodilactonization, forming the central C2-symmetrical macrodiolide core of the molecule. nih.gov This key step highlights the reagent's efficacy in forging the ester linkages that define the macrocyclic structure.

DMC is also instrumental in the synthesis of various heterocyclic systems through dehydration reactions. cmu.edu It can be used to construct four-membered β-lactam rings by reacting carboxylic acids with imines in the presence of a base like triethylamine. cmu.edu Furthermore, it facilitates the formation of a diverse range of other heterocycles, including sydnones from N-nitroso-α-amino acids and 1,2,4-thiadiazoles from thioamides, demonstrating its broad applicability in assembling these common structural motifs found in pharmaceuticals and natural products. cmu.edu

In the realm of carbohydrate chemistry, DMC serves as an efficient reagent for glycosylation . It is used to prepare α-glycosyl chlorides from unprotected sugars with high selectivity and in excellent yields. researchgate.net This process is rapid, often completing within 15-30 minutes, and is compatible with a wide array of common hydroxyl protecting groups. researchgate.net The resulting α-glycosyl chlorides are valuable glycosyl donors, which can then be used to form glycosidic bonds, the critical linkages in oligosaccharides and glycoconjugates. researchgate.netnih.govyoutube.com

The following table summarizes representative coupling reactions mediated by 2-Chloro-1,3-dimethylimidazolidinium chloride, showcasing its versatility in forming key bonds for complex molecule synthesis.

| Reaction Type | Substrate 1 | Substrate 2 | Key Conditions | Product Type | Yield | Ref. |

| Macrolactonization | Seco-acid of Cycloviracin B1 | (intramolecular) | Triethylamine, DMAP | Macrodiolide | High | nih.gov |

| β-Lactam Formation | Phenoxyacetic acid | N-Benzylidene-p-anisidine | Triethylamine | β-Lactam | 88% | cmu.edu |

| Sydnone (B8496669) Synthesis | N-Nitroso-N-phenylglycine | (intramolecular) | Triethylamine | Sydnone | 98% | cmu.edu |

| Glycosyl Chloride Formation | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | (intramolecular chlorination) | Triethylamine | α-Glycosyl chloride | 95% | researchgate.net |

Strategic Integration in Retrosynthetic Analysis

Retrosynthetic analysis is the foundational process of planning a chemical synthesis by mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comnih.gov The integration of 2-Chloro-1,3-dimethylimidazolidinium chloride into this planning phase is a testament to its reliability and effectiveness in specific, high-impact bond-forming reactions.

When a synthetic chemist analyzes a complex target molecule, they identify key bonds that can be disconnected to simplify the structure. amazonaws.com These disconnections must correspond to known, reliable chemical reactions that can form these bonds in the forward synthetic direction. The utility of DMC directly informs several powerful retrosynthetic disconnections.

For instance, the presence of a large lactone (macrocycle) in a target molecule, such as in macrolide antibiotics or natural products like Cycloviracin B1, immediately suggests a macrolactonization disconnection . nih.govnih.gov The retrosynthetic step involves breaking the macrocyclic ester bond to reveal a linear hydroxy-carboxylic acid (seco-acid). In the forward synthesis, the chemist requires a robust method to re-form this bond, often the most challenging step of the synthesis. Planning to use DMC for this critical cyclization is a strategic choice, as it is known to be highly effective for such transformations, even in complex settings. nih.govnih.gov

Similarly, an amide or a β-lactam within a target structure points to a C-N bond disconnection . amazonaws.com Retrosynthetically, an amide is disconnected to a carboxylic acid and an amine. The synthetic equivalent of this operation is a condensation reaction. DMC is an excellent choice for this step, rivaling traditional peptide coupling reagents. cmu.edu Therefore, a synthetic plan can be strategically designed around a late-stage, DMC-mediated amide bond formation.

In carbohydrate synthesis, the most fundamental disconnection is at the glycosidic linkage , breaking the bond between two sugar units or a sugar and an aglycone. youtube.com This leads to a glycosyl acceptor (an alcohol) and a glycosyl donor. A common strategy involves preparing a glycosyl halide as the donor. The retrosynthetic plan would therefore involve a functional group interconversion (FGI) of the anomeric hydroxyl group of a sugar to a halide. Recognizing that DMC can efficiently convert unprotected sugars into α-glycosyl chlorides allows a chemist to strategically plan a synthetic route that proceeds through this key intermediate. researchgate.net This approach streamlines the synthesis by providing a direct and high-yielding path to a versatile glycosyl donor.

By identifying ester, amide, and glycosidic bonds within a complex target, a chemist can perform strategic disconnections and prospectively select 2-Chloro-1,3-dimethylimidazolidinium chloride as the reagent of choice for the corresponding bond-forming step in the forward synthesis.

Comparative Studies with Other Acyl Activating and Dehydrating Reagents

Comparative Mechanistic Insights with Carbodiimides (e.g., DCC, EDCI)

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are standard reagents for promoting condensation reactions, such as ester and amide formation. creative-proteomics.cominterchim.fr The mechanism involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. creative-proteomics.comyoutube.com This intermediate is then susceptible to nucleophilic attack by an amine or alcohol to form the desired amide or ester bond, respectively. youtube.comyoutube.com

The mechanism of DMC is analogous in that it also activates a carboxylic acid. The carboxylate attacks the electrophilic carbon of the chloroamidinium salt, displacing the chloride ion. This forms a new, highly activated acyl-type intermediate. This intermediate is then readily attacked by a nucleophile, leading to the formation of the final product and releasing the urea (B33335) byproduct, 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). cmu.edu

A key difference lies in the nature and reactivity of the intermediates and byproducts. While DCC and EDCI are effective, they can lead to side reactions. For instance, the O-acylisourea intermediate from DCC can rearrange to a stable N-acylurea, a side product that contaminates the desired product and halts the reaction. nih.gov Furthermore, racemization can be a significant issue in peptide synthesis when using carbodiimides alone. peptide.com DMC, while also a powerful dehydrating agent, operates under nearly neutral conditions which can be advantageous. cmu.edulookchem.com

Table 1: Mechanistic Comparison

| Feature | 2-Chloro-1,3-dimethylimidazolidinium chloride (DMC) | Carbodiimides (DCC, EDCI) |

|---|---|---|

| Activating Species | Chloroamidinium cation | Carbodiimide (-N=C=N-) |

| Initial Reaction | Nucleophilic attack of carboxylate on the chloroamidinium carbon. | Nucleophilic attack of carboxylate on the central carbon of the carbodiimide. youtube.com |

| Active Intermediate | Activated acyl-amidinium species. | O-acylisourea intermediate. creative-proteomics.com |

| Primary Byproduct | 1,3-Dimethyl-2-imidazolidinone (DMI). cmu.edu | Dicyclohexylurea (DCU) or Ethyl-dimethylaminopropyl urea. cmu.edupeptide.com |

| Common Side Reactions | Generally fewer side reactions reported under optimized conditions. | Formation of stable N-acylurea byproducts; potential for racemization. nih.govpeptide.com |

Selectivity and Efficiency Profile Versus Acid Chlorides (e.g., Oxalyl Chloride)

Acid chlorides, such as oxalyl chloride, are among the most reactive acylating agents. csbsju.edu They are typically synthesized from carboxylic acids using reagents like thionyl chloride or oxalyl chloride itself. sciencemadness.org Their high reactivity makes them highly efficient for acylation, but it also leads to a lack of selectivity, as they can react with a wide range of nucleophiles, often under harsh conditions. csbsju.edu

DMC offers a more moderate and selective reactivity profile. It is powerful enough to effect a wide range of transformations but can be used under nearly neutral and milder conditions, which helps in preserving sensitive functional groups within a substrate. cmu.educhemicalbook.com For example, DMC has been successfully used for the selective activation of the anomeric center of unprotected sugars, a transformation that would be challenging with highly reactive acid chlorides due to the presence of multiple hydroxyl groups. researchgate.netresearchgate.net

The efficiency of DMC is comparable to, and sometimes superior to, other methods. In the synthesis of β-lactams from carboxylic acids and imines, DMC provides good yields. cmu.edu While oxalyl chloride is used to prepare the acid chloride precursor for such reactions, DMC allows for a one-pot procedure directly from the carboxylic acid. cmu.edusciencemadness.org

Table 2: Efficiency in a Model Acylation Reaction

| Reagent | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| DMC | Nearly neutral, room temp. | 15-30 min | 80-96% (for α-glycosyl chlorides) | researchgate.net |

| Oxalyl Chloride | Often requires base, catalytic DMF | Varies, often rapid | Generally high | sciencemadness.orgyoutube.com |

Advantages in Terms of Reaction Byproducts and Workup Procedures

A significant practical advantage of using DMC lies in the properties of its byproduct and the resulting simplification of workup procedures. cmu.edu The reaction of DMC with a substrate regenerates 1,3-dimethyl-2-imidazolidinone (DMI), a water-soluble and non-toxic compound. cmu.edu This allows for its easy removal from the reaction mixture by a simple aqueous wash, leading to a cleaner crude product and simplifying purification. cmu.edu

In stark contrast, DCC produces dicyclohexylurea (DCU) as a byproduct. cmu.edupeptide.com DCU is notoriously insoluble in most common organic solvents, precipitating out of the reaction mixture. cmu.edupeptide.com While this precipitation can help drive the reaction to completion, its removal requires filtration, which can be cumbersome and may lead to product loss, especially on a large scale. cmu.edu EDCI was developed to address this issue, as its corresponding urea byproduct is water-soluble, similar to DMI. cmu.educreative-proteomics.com However, EDCI is considerably more expensive than DCC and DMC. cmu.edu

When using oxalyl chloride to generate acid chlorides, the byproducts are gaseous carbon dioxide and carbon monoxide, as well as hydrogen chloride. csbsju.eduyoutube.com While the gaseous byproducts are easily removed, the generation of HCl necessitates the use of a base to neutralize the acid, which can complicate the reaction and workup. ust.hk

Table 3: Byproduct and Workup Comparison

| Reagent | Byproduct | Byproduct Properties | Typical Workup Procedure |

|---|---|---|---|

| DMC | 1,3-Dimethyl-2-imidazolidinone (DMI) | Water-soluble | Aqueous extraction. cmu.edu |

| DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Filtration. cmu.edupeptide.com |

| EDCI | Ethyl-dimethylaminopropyl urea | Water-soluble | Aqueous extraction. cmu.edu |

| Oxalyl Chloride | CO, CO₂, HCl | Gaseous, acidic | Quenching/neutralization, evaporation. csbsju.eduyoutube.com |

Scope and Limitations in Diverse Substrate Environments

DMC has demonstrated a broad scope of applications, functioning as a versatile reagent in various synthetic contexts. chemicalbook.com It is effective for intermolecular condensations, including amidations and esterifications, and for intramolecular dehydrations to form heterocycles like sydnones, azetidin-2-ones, and 1,2,4-thiadiazoles. cmu.educmu.edu Its utility extends to chlorination, oxidation, and rearrangement reactions. lookchem.comchemicalbook.com A notable application is in carbohydrate chemistry, where DMC and its derivatives can selectively activate the anomeric hydroxyl group of unprotected sugars in aqueous solutions, allowing for the synthesis of glycosides without extensive protecting group manipulations. researchgate.netresearchgate.net

However, DMC does have limitations. It is sensitive to moisture and can decompose, particularly in the presence of a base in protic solvents. cmu.edu Therefore, reactions must be carried out under anhydrous conditions for optimal results. While it is versatile, its reactivity may not be sufficient for extremely unreactive carboxylic acids or hindered substrates, where a more powerful reagent like an acid chloride might be necessary. The scope of palladium-catalyzed carboamination reactions to form imidazolidin-2-ones highlights that substrate structure, such as the substitution pattern on an alkene, can significantly influence reaction outcomes and yield. nih.gov

Integration with Auxiliary Reagents and Catalytic Systems

The reactivity and selectivity of DMC can be effectively modulated through its integration with various auxiliary reagents and catalytic systems. In many of its applications, a tertiary amine base like triethylamine (B128534) is used as an acid scavenger. cmu.eduresearchgate.net

The combination of DMC with other reagents can unlock novel reactivity. For example, using DMC in conjunction with dimethyl sulfoxide (B87167) (DMSO) facilitates the conversion of thioamides into 1,2,4-thiadiazoles. cmu.edu In peptide synthesis, the hexafluorophosphate (B91526) salt of DMC, known as CIP (2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate), is used as a coupling agent. researchgate.net The reactivity of CIP can be significantly enhanced by the addition of catalytic amounts of additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or 4-(dimethylamino)pyridine (DMAP), which helps to achieve efficient coupling, even with sterically hindered amino acids, while minimizing racemization. researchgate.net

Furthermore, DMC is itself prepared from 1,3-dimethyl-2-imidazolidinone (DMI) by chlorination with reagents like oxalyl chloride or phosgene (B1210022). cmu.edu This connects DMC to other catalytic systems, such as the use of catalytic N,N-dimethylformamide (DMF) in the formation of acid chlorides with oxalyl chloride, which proceeds via a Vilsmeier-type intermediate. sciencemadness.orgyoutube.com

Exploration of Imidazolidine Based Reagents As Precursors to N Heterocyclic Carbenes Nhcs

Synthesis of Imidazolinium Salts as NHC Precursors

The synthesis of imidazolinium salts, which are the direct precursors to imidazolidine-based NHCs, is a well-established area of research. 2-Chloro-1,3-dimethylimidazolidinium chloride itself can be prepared by the chlorination of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) using reagents like phosgene (B1210022), trichloromethylchloroformate (diphosgene), or oxalyl chloride. cmu.edu DMI, in turn, can be synthesized from 1,2-dimethylethylenediamine and phosgene or through a urea-based method. wikipedia.orgnih.gov

A common strategy to diversify the resulting NHCs involves anion exchange reactions. For instance, treatment of 2-chloro-1,3-dimethylimidazolidinium chloride with potassium hexafluorophosphate (B91526) or ammonium (B1175870) hexafluorophosphate yields 2-chloro-1,3-dimethylimidazolinium (B12748532) hexafluorophosphate. cmu.eduorgsyn.org This hexafluorophosphate salt is often favored due to its non-hygroscopic nature. cmu.edu Further functionalization can be achieved through nucleophilic substitution of the chloride. For example, reaction with sodium azide (B81097) produces 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), a potentially explosive but useful reagent. orgsyn.org

The synthesis of various 1,3-dialkylimidazolium salts often proceeds through the N-alkylation of imidazole (B134444) or its derivatives with alkyl halides, a process that can be accelerated by microwave activation. pleiades.online For bulkier N-aryl substituted imidazolinium salts, a common route involves the condensation of a 1,4-diaryl-1,4-diazabutadiene with paraformaldehyde in the presence of a chloride source like chlorotrimethylsilane. beilstein-journals.org

| Imidazolinium Salt | Precursor(s) | Reagent(s) | Key Features |

|---|---|---|---|

| 2-Chloro-1,3-dimethylimidazolinium chloride | 1,3-Dimethyl-2-imidazolidinone (DMI) | Phosgene, Diphosgene, or Oxalyl chloride | Direct precursor to 1,3-dimethylimidazolidin-2-ylidene. cmu.edu |

| 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate | 2-Chloro-1,3-dimethylimidazolinium chloride | Potassium hexafluorophosphate or Ammonium hexafluorophosphate | Non-hygroscopic salt. cmu.eduorgsyn.org |

| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) | 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate | Sodium azide | Used as an azide-transfer reagent. orgsyn.org |

| 1,3-Dialkylimidazolium halides | N-alkylimidazoles | Alkyl halides | Microwave activation can accelerate the reaction. pleiades.online |

| 1,3-Diaryl-imidazolium chlorides (e.g., IPr·HCl, IMes·HCl) | 1,4-Diaryl-1,4-diazabutadienes, Paraformaldehyde | Chlorotrimethylsilane | Precursors to bulky NHC ligands. beilstein-journals.org |

In Situ Generation of NHCs from Imidazolidine (B613845) Derivatives

N-Heterocyclic carbenes are typically generated in situ from their corresponding imidazolinium salt precursors by deprotonation using a base. researchgate.netnih.gov The choice of the counter-ion in the imidazolinium salt can influence the solubility and the rate of deprotonation. beilstein-journals.org

A significant advancement in the generation of NHCs under mild conditions involves the use of imidazol(in)ium hydrogen carbonates, denoted as [NHC(H)][HCO₃]. These salts can be prepared through a simple anion metathesis of imidazol(in)ium chlorides with potassium bicarbonate. acs.org In solution, these hydrogen carbonate salts exist in equilibrium with their corresponding NHC-CO₂ adducts. acs.org The release of the free NHC occurs through the formal loss of carbonic acid (H₂CO₃), a process facilitated by a concerted, low-energy pathway. acs.org This method avoids the need for strictly anhydrous and oxygen-free conditions, making it a more practical approach for many applications. acs.orgtcichemicals.com

The direct deprotonation of the C2 position of the imidazolium (B1220033) ring is the most common method to generate the "normal" NHC, where the carbene carbon is situated between the two nitrogen atoms. researchgate.netnih.gov However, under certain conditions, deprotonation can occur at the C4 or C5 position, leading to the formation of "abnormal" N-heterocyclic carbenes (aNHCs). nih.govresearchgate.net The formation of these aNHCs reveals the dynamic nature of the system and the potential for ambident reactivity. researchgate.net

| Precursor | Method | Byproduct(s) | Advantages |

|---|---|---|---|

| Imidazolinium halides | Deprotonation with a strong base | Conjugate acid of the base, halide salt | Well-established and widely used. researchgate.netnih.gov |

| Imidazol(in)ium hydrogen carbonates | Thermal decomposition | H₂O, CO₂ | Mild conditions, no need for strong base or inert atmosphere. acs.orgtcichemicals.com |

| NHC-CO₂ adducts | Thermal decomposition | CO₂ | Clean generation of the NHC. acs.orgtcichemicals.com |

Application of NHCs in Catalysis (e.g., Organocatalysis, Metal Catalysis)

N-Heterocyclic carbenes derived from imidazolidine precursors have found extensive use as both organocatalysts and as ligands in metal catalysis. researchgate.netnih.govacs.org

Organocatalysis:

In organocatalysis, NHCs are renowned for their ability to induce umpolung (polarity reversal) reactivity. nih.govnih.gov A classic example is the benzoin (B196080) condensation, where the NHC adds to an aldehyde to form the Breslow intermediate. nih.govacs.org This intermediate acts as an acyl anion equivalent, which can then react with another molecule of the aldehyde. While thiazolium- and triazolium-based NHCs have historically dominated this field, imidazolylidene carbenes also play a role. nih.govacs.org

NHC-catalyzed annulation reactions are another significant area. For instance, the enantioselective [4+2] annulation of α,β-unsaturated aldehydes with substituted imidazolidinones has been developed to synthesize novel chiral imidazoles. nih.gov The reaction proceeds through an NHC-bound homoenolate intermediate. nih.gov Furthermore, NHCs can catalyze 1,3-dipolar [3+2] cycloaddition reactions, such as the reaction between azomethine imines and α-chloroaldehydes to produce bicyclic pyrazolidinones. nih.gov

Metal Catalysis:

The strong σ-donating ability of NHCs makes them excellent ligands for a wide range of transition metals, leading to stable and highly active catalysts. researchgate.netnih.gov These metal-NHC complexes have been employed in numerous catalytic transformations. For example, palladium-NHC complexes, including those derived from saturated imidazoline (B1206853) rings (imidazolidin-2-ylidenes), have been successfully used in direct C-H bond arylation of heteroarenes like furan (B31954) and thiophene (B33073) derivatives. researchgate.net

Silver(I)-NHC complexes have also garnered significant attention, not only for their catalytic potential but also for their medicinal applications as antimicrobial and antitumor agents. nih.gov The synthesis of gold-NHC complexes can be readily achieved by reacting NHC precursors, such as NHC hydrogencarbonate salts, with gold(I) sources like (CH₃)₂SAuCl. tcichemicals.com These gold complexes are of interest for their catalytic activity and for the modification of gold surfaces. nih.gov

Structural Studies of Carbene Adducts and Complexes

The structural elucidation of NHC adducts and metal complexes is crucial for understanding their reactivity and for the rational design of new catalysts. X-ray crystallography is a primary tool for determining the solid-state structures of these compounds.

Studies on imidazolium salts and their corresponding NHC-metal complexes have revealed key structural changes upon coordination. The protonation or alkylation of an imidazole ring to form the imidazolium cation leads to an increase in the aromaticity of the ring, which is reflected in the equilibration of the C-N and C-C bond lengths within the ring. acs.org

The structure of metal-free "abnormal" N-heterocyclic carbenes (aNHCs) has also been determined. nih.gov In these species, the carbene center is at the C5 position. The bond angle at the carbene carbon in the aNHC is more acute than the corresponding angle in its cationic precursor, which is consistent with increased s-character of the lone pair orbital on the carbene atom. nih.gov

The study of reaction intermediates, such as the Breslow intermediate in the benzoin condensation, has been a subject of both experimental and computational investigations to elucidate reaction mechanisms. acs.org Similarly, DFT calculations and mass spectrometry studies have been employed to propose mechanisms for the formation of NHC-metal complexes, including unusual rearrangement pathways. acs.org

| Compound Type | Key Structural Feature(s) | Analytical Technique(s) | Significance |

|---|---|---|---|

| Imidazolium Cations | Increased aromaticity and bond length equilibration compared to neutral imidazole. acs.org | X-ray Crystallography, NMR Spectroscopy, DFT Calculations | Understanding the electronic changes upon precursor formation. acs.org |

| "Normal" NHC-Metal Complexes | Coordination through the C2 carbon. researchgate.net | X-ray Crystallography | Confirming the standard binding mode. |

| "Abnormal" NHCs (aNHCs) | Carbene center at C4 or C5; more acute bond angle at the carbene carbon. nih.gov | X-ray Crystallography, DFT Calculations | Reveals alternative reactivity and stronger donor properties. nih.gov |

| Reaction Intermediates (e.g., Breslow) | Transient species characterized spectroscopically or computationally. acs.org | NMR Spectroscopy, DFT Calculations | Elucidating reaction mechanisms. acs.org |

Development of Novel NHC-Based Catalytic Systems

The development of new NHC-based catalytic systems is driven by the need for more efficient, selective, and sustainable chemical transformations. A key area of innovation is the design of novel NHC ligands with tailored steric and electronic properties. researchgate.net This is often achieved by modifying the substituents on the nitrogen atoms of the imidazolidine ring. beilstein-journals.orgresearchgate.net

Another approach involves exploring different carbene frameworks. While imidazole-based NHCs are prevalent, the investigation of S-heterocyclic carbenes (SHCs) represents a newer frontier. nih.gov These SHCs can be generated in situ and captured by transition metals to form new types of catalytic complexes. nih.gov

The method of generating the NHC is also a focus of development. The use of imidazol(in)ium hydrogen carbonates as bench-stable, solid precursors that release the NHC under mild conditions without the need for strong bases is a significant step towards more practical and environmentally friendly catalysis. acs.orgtcichemicals.com

Furthermore, the application of NHCs is expanding into new areas. For example, the development of chiral NHCs for asymmetric catalysis continues to be a major research thrust, enabling the synthesis of enantiomerically enriched molecules. acs.orgnih.govnih.gov The immobilization of NHC-metal complexes on solid supports or the use of NHCs to functionalize surfaces, such as gold, are also emerging areas with potential applications in heterogeneous catalysis and materials science. nih.gov The synthesis of imidazolidin-2-ones, the core structure of these NHC precursors, is also an active area of research, with catalytic methods being developed for their efficient production. mdpi.com

Advanced Methodologies for Characterization and Reaction Monitoring

In Situ Spectroscopic Techniques for Reaction Progress (e.g., IR, NMR)

In situ spectroscopic methods are invaluable for tracking the progress of reactions involving 2-Chloro-1,3-dimethylimidazolidine without the need for sample extraction and workup.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for monitoring the real-time consumption of reactants and the formation of products and intermediates. In reactions where this compound is used as a dehydrating agent, for instance in amide bond formation, the disappearance of the carboxylic acid O-H stretch and the appearance of the amide N-H and C=O stretches can be continuously monitored. The characteristic vibrational frequencies of the imidazolidinium ring system would also exhibit changes upon reaction, providing further mechanistic clues. While specific studies dedicated to the in-situ IR monitoring of reactions with this compound are not extensively documented in publicly available literature, the principles of this technique are widely applied to similar coupling reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy offers detailed structural information about species in the reaction mixture over time. For reactions involving this compound, ¹H NMR can track the chemical shift changes of the methyl and methylene (B1212753) protons on the imidazolidine (B613845) ring as the reaction proceeds. For example, the reaction of 2-Chloro-1,3-dimethylimidazolidinium chloride with a carboxylic acid would likely lead to the formation of an acyloxyamidinium intermediate, which would have a distinct NMR signature compared to the starting material. A known ¹H NMR spectrum of 2-Chloro-1,3-dimethylimidazolidinium chloride is available and serves as a reference. chemicalbook.com Similarly, the hexafluorophosphate (B91526) salt also has a characterized ¹H NMR spectrum. orgsyn.org While specific in-situ NMR studies monitoring its reactions are not prevalent in the literature, the technique's application to monitor the formation of similar intermediates in peptide coupling reactions is well-established.

Chromatographic and Mass Spectrometric Analysis of Intermediates and Products

Chromatographic techniques coupled with mass spectrometry are essential for the separation and identification of the various species present in a reaction mixture, including starting materials, intermediates, products, and byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of the polar and often non-volatile compounds involved in reactions with this compound. Reverse-phase high-performance liquid chromatography (HPLC) can be used to separate the components of the reaction mixture. For instance, in a peptide coupling reaction, the starting protected amino acid, the coupled peptide, and the urea (B33335) byproduct (1,3-dimethylimidazolidin-2-one) can be separated and quantified. Mass spectrometry provides the molecular weight and fragmentation data necessary for the unambiguous identification of these species. For instance, a reverse-phase ion-pairing HPLC method has been developed for the analysis of the related 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, demonstrating the utility of this technique for analyzing charged intermediates. orgsyn.org In peptide synthesis, LC-MS/MS is a standard method for the quantitative analysis of peptide products and the detection of any side products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for the analysis of more volatile components in the reaction mixture. While the salt-like 2-Chloro-1,3-dimethylimidazolidinium chloride itself is not suitable for direct GC-MS analysis, this technique can be employed to analyze volatile byproducts or products after derivatization. For example, in dehydration reactions leading to the formation of volatile heterocycles, GC-MS can be used to determine the product purity and identify any volatile impurities.

X-ray Crystallography of Key Imidazolidine Salts and Adducts

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of crystalline materials, offering invaluable insights into the bonding and conformation of this compound salts and their reaction adducts.

The crystal structure of 2-Chloro-1,3-dimethylimidazolidinium chloride has been determined, providing precise bond lengths and angles for the cation and its counterion. chemicalbook.com This structural information is fundamental to understanding the reactivity of the compound.

Below is a table summarizing the crystallographic data for 2-Chloro-1,3-dimethylimidazolidinium chloride.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Orthorhombic | Pnma | 12.203 | 8.517 | 7.388 | 90 | 90 | 90 |

| Data obtained from the Crystallography Open Database, entry 7028423. |

Similarly, the crystal structure of the hexafluorophosphate salt, 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate , has also been characterized, allowing for a comparison of the cation's structure with different counterions. nih.govsigmaaldrich.com The ability to form well-defined crystals is also crucial for the characterization of reaction intermediates. While crystal structures of specific reaction adducts of this compound are not widely reported, the technique remains a powerful tool for elucidating reaction mechanisms by trapping and characterizing key intermediates.

Microcalorimetry and Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) Studies: The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms by determining whether a particular bond is broken in the rate-determining step of a reaction. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is cleaved in the slowest step. For dehydration reactions mediated by this compound, a deuterium (B1214612) KIE could be used to probe the mechanism of proton transfer. For example, in the formation of a β-lactam from a carboxylic acid and an imine, deuterating the α-proton of the carboxylic acid could reveal whether C-H bond cleavage is involved in the rate-determining step. libretexts.org While specific KIE studies on this reagent are not found in the literature, the principles are well-established for studying a wide range of reaction mechanisms, including elimination and condensation reactions. libretexts.org

Future Directions and Emerging Research Avenues

Sustainable Synthesis of Imidazolidine (B613845) Reagents

The traditional synthesis of chloroamidinium salts can involve hazardous reagents. cmu.edu A significant future direction is the development of greener synthetic routes for 2-chloro-1,3-dimethylimidazolidine and its precursors. This aligns with the growing demand for sustainable chemical manufacturing. Research efforts are focused on replacing toxic and corrosive chemicals with more environmentally benign alternatives.

Key research findings in the broader context of imidazolidine synthesis point towards several sustainable strategies:

Water as a Reaction Medium: The use of water as a solvent is a cornerstone of green chemistry. Tanaka et al. demonstrated a simple and green procedure for synthesizing tetrahydroimidazoles through condensation reactions in a water suspension medium at room temperature, achieving high yields of 86–95%. nih.gov This approach eliminates the need for volatile organic solvents.

Benign Oxidants: Mild and environmentally friendly oxidants are being employed. For instance, a process using hydrogen peroxide as the oxidant in the presence of sodium iodide has been developed for the synthesis of 2-imidazolines, offering high yields and avoiding harsh reaction conditions. organic-chemistry.org

Catalytic Approaches: The development of catalytic methods reduces waste by using small amounts of a substance to drive the reaction. Copper-catalyzed amination of C-H bonds and cerium dioxide-catalyzed carbonylation of diamines with CO2 are examples of modern catalytic approaches to forming related heterocyclic structures. organic-chemistry.orgmdpi.com

| Aspect | Traditional Method (e.g., for DMC) | Emerging Sustainable Alternative | Key Benefit | Reference |

| Chlorinating Agent | Phosgene (B1210022), Oxalyl Chloride | Direct electrochemical activation or novel, less hazardous chlorinating systems. | Avoidance of highly toxic and corrosive reagents. | cmu.edu |

| Solvent | Anhydrous organic solvents (e.g., THF) | Water suspension, ionic liquids. | Reduced environmental impact, improved safety. | nih.govresearchgate.net |

| Reaction Conditions | Often requires inert atmosphere, specific temperatures. | Room temperature, microwave irradiation, catalyst-driven processes. | Energy efficiency, faster reaction times, operational simplicity. | nih.govorganic-chemistry.orgresearchgate.net |

| Overall Process | Multi-step with purification at each stage. | One-pot, multi-component cascade reactions. | Increased atom economy, reduced waste and resource consumption. | organic-chemistry.org |

This table provides a comparative overview of traditional versus emerging sustainable synthetic approaches for imidazolidine-based reagents.

Development of Immobilized or Recyclable Imidazolidine Derivatives

A major drawback of many solution-phase reagents is the difficulty of separating the product from the spent reagent and byproducts. For DMC, the byproduct 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) is water-soluble, which simplifies its removal compared to the urea (B33335) byproduct from DCC. cmu.edu However, anchoring the reagent to a solid support represents a more advanced solution, enabling easy separation and potential for recycling.

Future research will likely focus on creating immobilized versions of 2-chloro-1,3-dimethylimidazolidinium salts. This can be achieved by:

Polymer Supports: Attaching the imidazolidine core to a polymer backbone, such as polystyrene or polyethylene (B3416737) glycol (PEG). This strategy has been successfully used for other reagents, like polymer-supported phosphines in Staudinger/aza-Wittig cyclizations to form 2-aminoimidazolidines. organic-chemistry.org

Inorganic Supports: Grafting the reagent onto silica (B1680970) or magnetic nanoparticles. Magnetic nanoparticles are particularly attractive as they allow for the easy recovery of the reagent from the reaction mixture using an external magnet.

Scavenger Resins: In a related approach, immobilized scavengers are used in flow chemistry to remove excess reagents or byproducts, which simplifies purification significantly. durham.ac.uk

Application in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and process control. The integration of reagents like this compound into continuous flow and automated systems is a major avenue for future research.

Recent advancements have demonstrated the power of flow chemistry for synthesizing complex heterocyclic compounds:

Telescoped Synthesis: Multiple reaction steps can be combined into a single continuous process without the need to isolate intermediates. This has been successfully applied to the multi-step synthesis of highly functionalized imidazo[1,2-a]heterocycles and imidazo-oxadiazoles. nih.govnih.gov

Use of Packed-Bed Reactors: Immobilized reagents or catalysts, as described in the previous section, can be packed into columns that act as flow reactors. For example, a copper(I) iodide catalyst supported on a resin has been used in a flow system for Huisgen cycloaddition reactions. durham.ac.uk

Automated Synthesis: The combination of artificial intelligence (AI) for reaction planning with robotic execution on a flow platform is revolutionizing chemical synthesis. youtube.com An AI can propose a synthetic route, which is then translated into a series of operations performed by a reconfigurable robotic system. youtube.com This approach has been used to synthesize 15 different drug-like molecules, showcasing its potential to accelerate discovery. youtube.com

Adapting the powerful dehydration and activation capabilities of DMC for these automated flow platforms could enable the rapid, on-demand synthesis of peptides, esters, and heterocycles with minimal human intervention.

Theoretical Prediction of Novel Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov Applying these theoretical methods to this compound can unlock new applications and optimize existing ones.

DFT studies can provide deep insights into:

Reaction Mechanisms: By modeling the entire reaction pathway, researchers can identify transition states and intermediates. A DFT study on the synthesis of 1,3-dimethyl-2-imidazolidinone (DMI) revealed the crucial role of water as a proton exchange bridge, which significantly lowers the activation energy barrier of the cyclization step. researchgate.netnih.gov

Reactivity and Selectivity: Computational models can predict the most likely sites of reaction on a molecule. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps can identify nucleophilic and electrophilic centers, guiding the design of new reactions. nih.govmdpi.com For instance, DFT has been used to predict the dimerization sites in a series of imidazo[1,2-a]pyridinyl-chalcone compounds. scirp.org

Ligand-Protein Interactions: In drug discovery, computational methods are used to design and optimize molecules that bind to specific biological targets. nih.govnih.gov

Future research will leverage these predictive capabilities to explore novel transformations mediated by DMC and to design new imidazolidine derivatives with tailored reactivity and selectivity for specific, challenging synthetic problems.

| Computational Method | Application to Imidazolidine Reagents | Predicted Property | Reference |

| Density Functional Theory (DFT) | Elucidating reaction pathways for synthesis and application. | Activation energies, transition state geometries, reaction thermodynamics. | researchgate.netnih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Assessing the kinetic stability and reactivity of new reagent designs. | HOMO-LUMO energy gap, sites for nucleophilic/electrophilic attack. | mdpi.com |

| Molecular Electrostatic Potential (MEP) | Predicting reactive sites for electrophilic and nucleophilic interactions. | Electron density distribution, regions of positive and negative potential. | nih.govmdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing noncovalent interactions in reagent-substrate complexes. | Bond paths, characterization of chemical bonds. | nih.gov |

This table summarizes key theoretical methods and their potential applications in studying and designing imidazolidine-based reagents.

Design of New Multifunctional Imidazolidine-Based Reagents

A frontier in reagent design is the creation of multifunctional molecules that can orchestrate complex, multi-step transformations in a single operation. The stable and reactive core of this compound serves as an excellent scaffold for building such advanced reagents.

The design principles for new multifunctional reagents could include:

Incorporating Directing Groups: A functional group could be added to the imidazolidine backbone that directs the reagent to a specific site on a complex substrate, enhancing regioselectivity.

Combining Activation and Catalysis: The chloroamidinium moiety acts as an activator (e.g., for a carboxylic acid), while a separate catalytic group (e.g., a transition metal ligand or an organocatalyst) appended to the same molecule could perform a subsequent transformation.